Nitric acid--azepan-2-one (1/1)
CAS No.: 79359-12-9
Cat. No.: VC14051991
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79359-12-9 |
|---|---|
| Molecular Formula | C6H12N2O4 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | azepan-2-one;nitric acid |
| Standard InChI | InChI=1S/C6H11NO.HNO3/c8-6-4-2-1-3-5-7-6;2-1(3)4/h1-5H2,(H,7,8);(H,2,3,4) |
| Standard InChI Key | GQVBTBRNMBQRJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)NCC1.[N+](=O)(O)[O-] |
Introduction
Structural and Compositional Characteristics
Nitric Acid (HNO₃)
Nitric acid is a colorless to yellowish liquid with a molecular weight of 63.01 g/mol. Its structure consists of a planar molecule with resonance stabilization between the nitrogen and oxygen atoms, enabling strong acidic and oxidizing behavior . Key properties include:
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Acidity: pKa ≈ −1, making it a strong acid in aqueous solutions .
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Thermal Stability: Decomposes at elevated temperatures (≥83°C) to form nitrogen dioxide (NO₂), oxygen (O₂), and water .
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Reactivity: Participates in nitration, oxidation, and esterification reactions, often serving as a nitronium ion (NO₂⁺) source .
Azepan-2-One (ε-Caprolactam, C₆H₁₁NO)
Azepan-2-one is a seven-membered lactam with a cyclic amide structure. Its properties include:
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Molecular Weight: 113.16 g/mol.
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Melting Point: 69–71°C.
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Solubility: Miscible in polar solvents (e.g., water, ethanol) due to hydrogen bonding from the amide group .
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Polymerization: Undergoes ring-opening polymerization to form nylon-6, a high-strength synthetic polymer .
Hypothesized Adduct Formation
The 1:1 stoichiometry suggests a co-crystalline or hydrogen-bonded complex. Potential interaction sites include:
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Hydrogen Bonding: Between the acidic proton of HNO₃ and the carbonyl oxygen of azepan-2-one.
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Dipole-Dipole Interactions: Alignment of HNO₃’s polar O–H bonds with the amide group’s dipole moment.
Synthesis and Stability Considerations
Synthetic Pathways
While no explicit synthesis protocol exists in validated literature, plausible methods include:
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Direct Combination: Mixing stoichiometric amounts of HNO₃ and azepan-2-one under controlled temperatures (0–25°C) to minimize decomposition .
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Solvent-Mediated Crystallization: Using polar aprotic solvents (e.g., acetonitrile) to facilitate co-crystal formation.
Stability Challenges
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Thermal Degradation: Nitric acid’s propensity to decompose above 83°C limits high-temperature processing .
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Hydrolytic Sensitivity: Azepan-2-one’s lactam ring may undergo hydrolysis in acidic conditions, forming 6-aminocaproic acid .
Comparative Analysis with Related Compounds
Functional Analogues
Reactivity Predictions
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Nitration Potential: HNO₃ could nitrate azepan-2-one’s ring, forming nitro derivatives with altered solubility and stability.
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Oxidative Ring Opening: HNO₃ may cleave the lactam ring, yielding nitro-terminated linear amides .
Future Research Directions
Experimental Priorities
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Structural Elucidation: X-ray crystallography or NMR spectroscopy to confirm adduct geometry.
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Kinetic Studies: Quantify decomposition rates under varying pH and temperature conditions.
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Toxicity Screening: Evaluate ecotoxicological impacts of potential degradation products.
Computational Modeling
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DFT Calculations: Predict electronic structure and reactivity descriptors (e.g., HOMO-LUMO gaps).
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Molecular Dynamics: Simulate solvation behavior and stability in aqueous/organic media.
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